molecular formula C27H32O11 B3026729 Icaritin 3-O-rhamnoside CAS No. 108195-76-2

Icaritin 3-O-rhamnoside

Cat. No. B3026729
CAS RN: 108195-76-2
M. Wt: 532.5 g/mol
InChI Key: MDKYYFBRCUVEAN-GULSFEPBSA-N
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Description

Icaritin 3-O-rhamnoside is a compound with the molecular formula C27H32O11 . It belongs to the category of polyketides, specifically flavonoids, and even more specifically, flavones and flavonols . It is an active compound found in the plant species of the Epimedium genus .


Molecular Structure Analysis

The molecular structure of Icaritin 3-O-rhamnoside is represented by the formula C27H32O11 . The exact mass of the compound is calculated to be 532.194465 . The compound contains 38 heavy atoms, 4 rings, and 3 aromatic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of Icaritin 3-O-rhamnoside include a topological polar surface area of 181.35, 6 hydrogen bond donors, and 11 hydrogen bond acceptors . The compound also has a logP value of 4.41 and a molar refractivity of 138.58 .

Scientific Research Applications

Anticancer Properties

Icaritin has demonstrated potential as an anticancer agent. In prostate carcinoma PC-3 cells, it induced growth inhibition, G1 arrest, and mitochondrial transmembrane potential drop, suggesting its efficacy in cancer therapy (Huang, Zhu, & Lou, 2007). Similarly, icaritin significantly inhibited the proliferation of oral squamous cell carcinoma cells, promoting apoptosis and autophagy, and inhibiting the STAT3 signaling pathway, indicating its potential as a therapeutic agent against this cancer type (Yang et al., 2017). It also inhibited growth in human endometrial cancer cells via ERK1/2 activation and apoptosis induction (Tong et al., 2011).

Immune System Modulation

Icaritin has been found to modulate the immune system. It inhibits PD-L1 expression by targeting protein IκB kinase α, which can be beneficial in treating hepatocellular carcinoma (Mo et al., 2020). Additionally, it suppresses T cell activation and prolongs skin allograft survival in mice, indicating potential applications in treating immune diseases (Li et al., 2012).

Cardioprotective Effects

Icaritin has shown cardioprotective effects in cardiac H9c2 cells under oxidative stress, indicating its potential for treating cardiovascular diseases (Lei et al., 2015). It also attenuates myocardial ischemia and reperfusion injury in rats, further supporting its use in cardiovascular therapies (Zhang et al., 2015).

Osteogenic Effects

Icaritin enhances the osteogenic differentiation of human bone marrow- and adipose tissue-derived mesenchymal stem cells, suggesting its potential in bone regenerative medicine (Wu et al., 2017).

Neuroprotective Properties

Icaritin exhibits neuroprotective effects, as shown by its ability to protect against MPP(+)-induced toxicity in MES23.5 cells, involving the IGF-1 receptor signaling pathway (Jiang et al., 2016).

properties

IUPAC Name

5,7-dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O11/c1-12-19(30)21(32)22(33)26(36-12)38-25-20(31)18-17(29)11-16(28)15(9-10-27(2,3)34)24(18)37-23(25)13-5-7-14(35-4)8-6-13/h5-8,11-12,19,21-22,26,28-30,32-34H,9-10H2,1-4H3/t12-,19-,21+,22+,26-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKYYFBRCUVEAN-GULSFEPBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CCC(C)(C)O)C4=CC=C(C=C4)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CCC(C)(C)O)C4=CC=C(C=C4)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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